molecular formula C15H28ClNO B5211680 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride

1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride

Cat. No. B5211680
M. Wt: 273.84 g/mol
InChI Key: NJDOCCFRDROXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) in 2003.

Mechanism of Action

The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. In Alzheimer's disease, the excessive activation of the NMDA receptor leads to neuronal damage and cell death. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride blocks the activity of the NMDA receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the cell. This reduces the excitotoxicity and neurodegeneration associated with Alzheimer's disease.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has a long half-life of approximately 60-80 hours, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied in animal models of neurological disorders. It is also readily available and relatively inexpensive. However, 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride. One area of interest is the development of more effective formulations with improved solubility and bioavailability. Another area of interest is the investigation of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride's potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the combination of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride with other drugs for the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride involves the reaction of 1-adamantylamine with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the hydrochloride salt form.

Scientific Research Applications

1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of Alzheimer's disease. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

1-(1-adamantyl)-2-(dimethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO.ClH/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h10-14,17H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDOCCFRDROXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C12CC3CC(C1)CC(C3)C2)O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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